molecular formula C7H9FN2O B13420993 2-[(3-Fluoropyridin-2-yl)amino]ethanol CAS No. 474709-02-9

2-[(3-Fluoropyridin-2-yl)amino]ethanol

Cat. No.: B13420993
CAS No.: 474709-02-9
M. Wt: 156.16 g/mol
InChI Key: VIECMJIGNSHCOE-UHFFFAOYSA-N
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Description

2-[(3-Fluoropyridin-2-yl)amino]ethanol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with ethanolamine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using reagents like AlF3 and CuF2 at high temperatures (450–500°C) . These methods are optimized for high yield and purity, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluoropyridin-2-yl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of nitro groups can yield amines.

Scientific Research Applications

2-[(3-Fluoropyridin-2-yl)amino]ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique chemical properties.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(3-Fluoropyridin-2-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Fluoropyridin-2-yl)amino]ethanol is unique due to the presence of both a fluorine atom and an ethanolamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

474709-02-9

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

2-[(3-fluoropyridin-2-yl)amino]ethanol

InChI

InChI=1S/C7H9FN2O/c8-6-2-1-3-9-7(6)10-4-5-11/h1-3,11H,4-5H2,(H,9,10)

InChI Key

VIECMJIGNSHCOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCCO)F

Origin of Product

United States

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